Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)-
Description
Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)- is a chiral ester derivative of butanoic acid characterized by:
- Functional groups: A bromine atom at position 4, a hydroxyl group at position 3, and a methyl ester at the carboxyl group.
- Stereochemistry: The (R)-configuration at the chiral center (likely at the 3-hydroxy position) imparts enantioselective properties, which are critical in biological interactions and synthetic applications.
Properties
Molecular Formula |
C5H9BrO3 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
methyl (3R)-4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
MBBQAVVBESBLGH-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CBr)O |
Canonical SMILES |
COC(=O)CC(CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-4-bromo-3-hydroxybutanoate typically involves the bromination of methyl 3-hydroxybutanoate. One common method is to start with methyl 3-hydroxybutanoate and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of Methyl (3R)-4-bromo-3-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-4-bromo-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed:
Oxidation: Methyl 3-oxo-4-hydroxybutanoate.
Reduction: Methyl (3R)-3-hydroxybutanoate.
Substitution: Methyl (3R)-4-hydroxy-3-hydroxybutanoate.
Scientific Research Applications
Methyl (3R)-4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature, helping to understand stereoselectivity in biological systems.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl (3R)-4-bromo-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of different products.
Comparison with Similar Compounds
The compound is compared below with analogs differing in substituents, ester groups, and stereochemistry. Key differences in chemical properties, biological activity, and applications are highlighted.
Structural Analogs with Halogen or Hydroxy Substituents
Key Observations:
- Halogen vs.
- Aroma Contributions: Non-halogenated analogs (e.g., 2-methyl or ethyl esters) are prevalent in natural aroma profiles, whereas brominated esters are rare in biological systems, suggesting synthetic or niche industrial uses .
Esters with Varied Alkyl Chains
Key Observations:
- Volatility : Methyl esters (e.g., target compound) are more volatile than ethyl or butyl esters, making them prominent in headspace analyses .
- Chain Length: Longer chains (e.g., hexanoic acid esters) enhance lipid solubility and aroma persistence, whereas shorter chains favor rapid evaporation .
Stereochemical and Functional Group Variations
Key Observations:
- Enantioselectivity: The (R)-configuration in the target compound may confer specificity in binding to biological targets, similar to ethyl (R)-4-cyano-3-hydroxybutyrate’s role in drug synthesis .
- Functional Group Synergy : Hydroxy and bromine groups could enhance electrophilic reactivity, enabling participation in substitution or cross-coupling reactions.
Biological Activity
Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)- (CAS: 88759-58-4), is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and cytotoxic activities, supported by data tables and case studies.
- Molecular Formula : CHBrO
- Molar Mass : 197.03 g/mol
- Structure : The compound features a bromo group and a hydroxy group that contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds with bromine substitutions often exhibit enhanced antimicrobial properties. The presence of the bromine atom in Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)- is critical for its activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
| Pseudomonas aeruginosa | 50.0 |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent antibacterial activity .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)- on various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxicity of the compound against A-431 and Jurkat cell lines. The results indicated an IC value lower than that of the reference drug doxorubicin, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| A-431 | 5.2 | 6.0 |
| Jurkat | 4.8 | 5.5 |
The structure-activity relationship (SAR) analysis revealed that the bromine atom enhances interaction with target proteins through hydrophobic contacts, contributing to its cytotoxic effects .
The biological activity of Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)- can be attributed to several mechanisms:
- Protein Interaction : The compound interacts with key proteins involved in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in bacterial cells leading to cell death.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What synthetic methodologies are effective for producing (R)-4-bromo-3-hydroxybutanoic acid methyl ester with high enantiomeric purity?
Stereoselective synthesis can be achieved via enzymatic catalysis or asymmetric bromination. For example, lipase-mediated kinetic resolution of racemic precursors (e.g., 3-hydroxybutanoic acid derivatives) can yield the (R)-enantiomer with >95% ee . Alternatively, bromination of 3-hydroxybutanoic acid methyl ester using enantioselective catalysts (e.g., chiral Brønsted acids) may control stereochemistry at C4. Post-synthesis, chiral HPLC (e.g., Chiralcel OD-H column) validates enantiopurity .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR : H and C NMR identify key signals: the C4 bromine induces deshielding (~3.8 ppm for C4-H), while the C3 hydroxyl group appears as a broad singlet (~5.2 ppm). H-H COSY confirms coupling between C3-OH and adjacent protons .
- IR : Strong absorption at ~3400 cm (O-H stretch) and ~1720 cm (ester C=O) .
- GC-MS : Fragmentation patterns (e.g., loss of CHOH or HBr) confirm molecular weight and substituents .
Q. How can chiral chromatography methods separate (R)- and (S)-enantiomers of this compound?
Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase effectively resolve enantiomers. Retention times and peak area ratios (via UV detection at 210 nm) quantify enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, optical rotation)?
Discrepancies often arise from impurities or measurement conditions. Strategies include:
- Purification : Recrystallization in ethyl acetate/hexane or preparative HPLC to isolate high-purity samples.
- Calibration : Cross-referencing optical rotation ([α]) with NIST-certified standards .
- Inter-lab validation : Collaborative studies to standardize protocols (e.g., solvent purity, temperature control) .
Q. What strategies mitigate racemization during storage or reactions?
- Temperature control : Store at -20°C under inert atmosphere (argon) to slow epimerization.
- Stabilizing agents : Add radical scavengers (e.g., BHT) to prevent oxidation-induced racemization.
- Reaction design : Avoid strong acids/bases; use mild conditions (e.g., THF/HO at pH 7) for derivatization .
Q. How can degradation products of this compound be analyzed under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), or humidity.
- LC-MS/MS : Identify hydrolyzed products (e.g., 4-bromo-3-hydroxybutanoic acid) or debrominated derivatives. Use reverse-phase C18 columns with acetonitrile/water gradients .
- Isolation : Preparative TLC or column chromatography isolates degradation byproducts for structural elucidation .
Q. What is the role of isotopic labeling (e.g., 13^{13}13C, 2^22H) in studying reaction mechanisms involving this ester?
- Mechanistic tracking : C-labeled esters clarify nucleophilic substitution pathways (e.g., SN2 at C4) via C NMR isotope shifts.
- Kinetic isotope effects : Deuterium at C3-OH reveals hydrogen-bonding dynamics during bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
